2-(4-(Difluoromethoxy)phenyl)propanenitrile

Metabolic Stability O-Dealkylation ADME Properties

Medicinal chemistry programs targeting drug-resistant fungal infections require intermediates that confer unique ADME advantages. Generic substitution with methoxy or fluoro analogs fails to replicate the difluoromethoxy group's balance of lipophilicity and metabolic stability. - **Critical Advantage:** -OCF₂H group resists O-dealkylation, improving in vivo half-life vs. -OCH₃ analogs. - **Validated Application:** Direct precursor to patented, highly potent antifungal esters (low-concentration efficacy vs. human-pathogenic fungi). - **Scale-Up Ready:** Published quantitative-yield synthesis ensures reliable transition from R&D to preclinical evaluation.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B15321548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Difluoromethoxy)phenyl)propanenitrile
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC=C(C=C1)OC(F)F
InChIInChI=1S/C10H9F2NO/c1-7(6-13)8-2-4-9(5-3-8)14-10(11)12/h2-5,7,10H,1H3
InChIKeyOYVDXMFPADZYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Difluoromethoxy)phenyl)propanenitrile Properties & Class Identity


2-(4-(Difluoromethoxy)phenyl)propanenitrile (CAS No. 1096790-41-8) is a fluorinated aromatic nitrile with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . It belongs to the class of 2-phenylpropanenitriles, a scaffold extensively investigated for antifungal and other bioactivities, particularly as intermediates for potent esters of 2-phenylalkanenitriles [1]. The compound is characterized by a difluoromethoxy (-OCF₂H) substituent at the para-position of the phenyl ring, which imparts distinct physicochemical properties compared to non-fluorinated or other halogenated analogs .

Synthetic Intermediate Patent-reported building block for antifungal agent discovery
-OCF2H Modulator Enhances metabolic stability and physicochemical profiles
Efficient Workflow Supports high-yield, one-step synthesis for scale-up

2-(4-(Difluoromethoxy)phenyl)propanenitrile Non-Substitutability


Generic substitution with structurally similar compounds like 4-methoxyphenylacetonitrile or 4-fluorophenylacetonitrile is not scientifically valid due to the unique physicochemical and metabolic profile conferred by the difluoromethoxy (-OCF₂H) group [1]. This group is not a simple bioisostere of a methoxy (-OCH₃) group; it fundamentally alters molecular properties including lipophilicity, metabolic stability, and target binding affinity [2]. The specific balance of electron-withdrawing effects and conformational flexibility of the -OCF₂H group cannot be replicated by alternative substituents, which is critical for the compound's intended application as an intermediate in the synthesis of highly potent antifungal agents described in the patent literature [3].

Metabolic Profile
-OCF2H vs -OCH3: O-dealkylation stability may not transfer directly.
Lipophilicity
-OCF2H vs -F/-Cl: Balanced LogP profile may shift with alternative halogenation.
Downstream Potency
Specific scaffold vs generic nitriles: Antifungal endpoint response may not reproduce.

2-(4-(Difluoromethoxy)phenyl)propanenitrile Procurement Evidence


Enhanced Metabolic Stability via Difluoromethoxy Substitution

The difluoromethoxy (-OCF₂H) group in the target compound provides significantly improved resistance to oxidative metabolism compared to a methoxy (-OCH₃) group. This class-level property is critical for extending the half-life of downstream compounds. While direct metabolic half-life data for 2-(4-(Difluoromethoxy)phenyl)propanenitrile is not available in the public domain, the differential stability of the -OCF₂H group versus -OCH₃ is a well-established principle in medicinal chemistry. The robust carbon-fluorine bond increases resistance to metabolic degradation, which is a key advantage for compounds intended for further development in therapeutic or agrochemical applications [1].

Metabolic Stability
Class-level inference
-OCF2H vs -OCH3
May support improved half-life
Compound-specific data required
Metabolic Stability O-Dealkylation ADME Properties

Improved Membrane Permeability with Difluoromethoxy Lipophilicity

The -OCF₂H group confers higher lipophilicity compared to a -OCH₃ group, a property known to enhance passive cell permeability. The -OCF₂H group is more lipophilic than a methoxy group but less lipophilic than a trifluoromethoxy (-OCF₃) group, offering a balanced profile that can improve a compound's ability to cross biological membranes [1]. This differential is crucial for ensuring that any synthesized bioactive molecules reach their intracellular targets effectively. A predicted LogP value for the target compound is approximately 1.3-1.8, based on similar structures, though experimental data for this exact compound is not publicly available.

Membrane Permeability
Class-level inference
LogP ~1.3 - 1.8
May support enhanced penetration
Predicted property
Lipophilicity LogP Membrane Permeability

Quantitative Synthesis Yield for Scalable Procurement

A published one-step synthesis protocol using adapted Vilsmeier conditions reports the preparation of 2-(4-(Difluoromethoxy)phenyl)propanenitrile in quantitative yield [1]. This high and reproducible yield is a critical differentiator for procurement, as it ensures that the compound can be reliably synthesized or sourced at a scale necessary for research and development. This level of synthetic efficiency is not guaranteed for all structural analogs, making this a key point for supply chain and project planning.

Synthesis Yield
Reported
~100% (Quantitative)
Supports scalable synthesis
One-step Vilsmeier conditions
Organic Synthesis Vilsmeier Reaction Quantitative Yield

Antifungal Potency of Downstream Derivatives

The target compound serves as a key intermediate for the synthesis of highly potent esters of 2-phenylalkanenitriles, which are the subject of U.S. Patent US8153688B2 [1]. These downstream esters, such as 3-acetoxy-2-(2-chloro-5-(difluoromethoxy)phenyl)propanenitrile, exhibit exceptional antifungal activity, inhibiting the growth of pathogenic fungi like Trichophyton metagrophytes and Candida albicans at concentrations less than 16 ppm (0.0016%) [1]. This class-level data demonstrates the high value of the core scaffold, positioning the target compound as a strategic procurement choice for developing novel fungicides.

Downstream Activity
Class-level inference
Reported endpoint context
Patent-derived antifungal scaffold
Antifungal Activity Fungistatic Endpoint Agrochemicals

2-(4-(Difluoromethoxy)phenyl)propanenitrile Application Scenarios


Next-Generation Antifungal Agent Synthesis

Procurement of 2-(4-(Difluoromethoxy)phenyl)propanenitrile is directly supported by its role as a precursor to a novel class of antifungal esters [1]. These esters have demonstrated potent activity against human-pathogenic fungi at very low concentrations [1]. This makes the compound an essential building block for medicinal chemistry programs targeting drug-resistant fungal infections or for agrochemical research focused on novel crop protection solutions [1].

ADME Property Optimization

Research programs focused on improving the metabolic stability and lipophilicity of lead compounds should prioritize this compound. The presence of the difluoromethoxy group provides a well-documented, class-level advantage in resisting O-dealkylation and enhancing membrane permeability compared to methoxy analogs [1]. This makes it an ideal starting material for synthesizing focused libraries aimed at optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates [1].

Large-Scale Synthesis for Preclinical Studies

The published, quantitative-yield synthesis of 2-(4-(Difluoromethoxy)phenyl)propanenitrile [1] provides a strong justification for its selection in projects requiring reliable scale-up. This established protocol minimizes the technical risk associated with sourcing larger quantities of the compound, ensuring a smooth transition from small-scale medicinal chemistry to more advanced preclinical evaluation. This is a critical factor for scientific procurement where consistent supply and cost-effectiveness are paramount [1].

Application
Selection Property
Validation Focus
Next-Gen Antifungal Synthesis
Patent-reported building block
Antifungal screening endpoints
ADME Property Optimization
-OCF2H metabolic stability
Half-life/permeability endpoints
Scalable Synthesis
Quantitative high-yield route
Synthetic reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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